Methyl 2,4-dimethylthiophene-3-carboxylate
Description
Fundamental Chemical Significance of the Thiophene (B33073) Heterocyclic Core
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. acs.org Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, confers significant stability. nih.gov The sulfur atom, with its available lone pairs of electrons, influences the electronic distribution within the ring, making it an electron-rich system. nih.gov This inherent electronic nature leads to a reactivity profile that is often compared to that of benzene (B151609), undergoing electrophilic substitution reactions such as halogenation, nitration, and acylation. nih.gov However, the heteroatom also introduces asymmetry and specific sites of reactivity, allowing for selective functionalization. The planarity and aromaticity of the thiophene ring are also crucial for its role as a structural motif in larger molecules, influencing their conformation and potential for intermolecular interactions. nih.gov
Structural Classification and Research Landscape of Thiophene Carboxylate Derivatives
Thiophene carboxylate derivatives can be broadly classified based on the position of the carboxylate group on the thiophene ring (position 2 or 3) and the nature and position of other substituents. The research landscape for these compounds is vast, with significant efforts focused on their synthesis and application. For instance, poly(alkyl thiophene-3-carboxylates) have been synthesized and characterized for their potential use in organic photovoltaics. acs.org The direct attachment of a carbonyl group to the thiophene ring provides a handle for further chemical modification and influences the electronic properties of the resulting materials. acs.org Thiophene-3-carboxamide derivatives, closely related to the carboxylates, have been explored as dual inhibitors of c-Jun N-terminal kinase (JNK), highlighting their potential in drug discovery. nih.gov The synthesis of these derivatives often employs well-established organometallic cross-coupling reactions or classical condensation reactions, which allow for the controlled introduction of various substituents.
Positioning Methyl 2,4-dimethylthiophene-3-carboxylate within Aromatic Heterocyclic Chemistry
Physicochemical Properties of this compound
The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1195590-21-6 | nih.govresearchgate.netwikipedia.orgwikipedia.org |
| Molecular Formula | C₈H₁₀O₂S | wikipedia.orgresearchgate.net |
| Molecular Weight | 170.23 g/mol | researchgate.net |
| Boiling Point | 214.6 ± 35.0 °C at 760 mmHg | wikipedia.org |
| Flash Point | 83.6 ± 25.9 °C | wikipedia.org |
| Purity | Typically ≥95% | wikipedia.org |
Synthesis of Substituted Thiophene Carboxylates
One common approach is the esterification of the corresponding carboxylic acid, in this case, 2,4-dimethylthiophene-3-carboxylic acid. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. orgsyn.orgorganic-chemistry.org
The synthesis of the thiophene ring itself can be accomplished through various named reactions:
Gewald Aminothiophene Synthesis: This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.org While the target molecule is not a 2-aminothiophene, variations of the Gewald reaction can be used to produce a variety of substituted thiophenes. researchgate.netumich.eduresearchgate.netnih.gov
Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org This approach is particularly useful for creating regiocontrolled trisubstituted thiophenes. core.ac.uk
Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene-2,5-dicarboxylate. researchgate.netresearchgate.netyoutube.com
The synthesis of the precursor, 2,4-dimethylthiophene-3-carboxylic acid, would likely involve a multi-step process to construct the substituted thiophene ring with the desired regiochemistry.
Research and Applications
There is a lack of specific research findings and documented applications for this compound in the publicly available scientific literature. Its availability from commercial suppliers suggests its use as a chemical intermediate or building block for the synthesis of more complex molecules. nih.govresearchgate.netwikipedia.org
The broader class of substituted thiophene carboxylates and their derivatives, however, have been the subject of extensive research:
Materials Science: Poly(thiophene-3-carboxylates) are investigated for their potential in organic electronics, including polymer solar cells. acs.org
Medicinal Chemistry: Thiophene carboxamide derivatives have shown promise as anticancer agents and as inhibitors of various enzymes, such as c-Jun N-terminal kinases. nih.govnih.govmdpi.com The thiophene scaffold is often used as a bioisostere for a phenyl ring in drug design. nih.gov
Given the structural features of this compound, it could potentially serve as a starting material for the synthesis of novel compounds with applications in these or other fields. However, without specific studies on this compound, its direct utility remains speculative.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)8(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOWMSOHAQHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of Methyl 2,4 Dimethylthiophene 3 Carboxylate and Analogous Compounds
Vibrational Spectroscopy for Functional Group Identification (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In thiophene (B33073) and its derivatives, the vibrational spectra provide a wealth of structural information. The aromatic C-H stretching vibrations in heteroaromatic compounds like thiophene are typically observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net For substituted thiophenes, the C-C stretching vibrations within the ring generally appear in the range of 1430–1650 cm⁻¹. globalresearchonline.net Specifically, for 2-substituted thiophenes, these bands are noted at 1514–1532 cm⁻¹, 1430–1454 cm⁻¹, and 1347–1367 cm⁻¹. iosrjournals.org The C-S stretching modes in the thiophene ring have been observed between 710 and 687 cm⁻¹, and also at 839 and 608 cm⁻¹. iosrjournals.org
For Methyl 2,4-dimethylthiophene-3-carboxylate, the presence of the ester functional group is a key feature. The C=O stretching vibration of the carboxyl group in related thiophene carboxylic acids is a strong indicator. For instance, in 2-thiophene carboxylic acid, this stretch is observed in the FT-IR spectrum. iosrjournals.org The presence of methyl groups would also contribute to the spectrum, with characteristic C-H stretching and bending vibrations.
Table 1: Characteristic FT-IR Vibrational Frequencies for Thiophene Derivatives
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | globalresearchonline.net |
| C=C Ring Stretch | 1590 and 1400 | globalresearchonline.net |
| C-C Ring Stretch (2-substituted) | 1514–1532, 1430–1454, 1347–1367 | iosrjournals.org |
| C-S Stretch | 687–839 | iosrjournals.org |
| C=O Stretch (Ester) | ~1700 | |
| C-H Bending (Methyl) | ~1450 and ~1375 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. Good linear correlations have been observed between the chemical shifts of ring protons in methyl (4- and 5-substituted 2-thiophenecarboxylate)s and those of the corresponding protons in substituted thiophenes. oup.com Similarly, the coupling constants in methyl (substituted 2-thiophenecarboxylate)s show good correlations with those in substituted thiophenes. oup.com
For this compound, we would expect to see distinct signals for the thiophene ring proton, the two methyl groups attached to the ring, and the methyl group of the ester. The chemical shift of the lone thiophene proton would be influenced by the electron-withdrawing ester group and the electron-donating methyl groups. The methyl protons on the ring would likely appear as singlets, as would the ester methyl protons, though in a different region of the spectrum. The integration of these signals would correspond to the number of protons in each group (1H for the ring proton, 3H for each methyl group).
Table 2: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene-H | ~7.0-8.0 | s | 1H |
| Ring-CH₃ (C2) | ~2.2-2.5 | s | 3H |
| Ring-CH₃ (C4) | ~2.2-2.5 | s | 3H |
| O-CH₃ (Ester) | ~3.7-3.9 | s | 3H |
¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. For substituted thiophenes, the chemical shifts can be estimated using substituent chemical shift (SCS) values. stenutz.eu In thiophene-based mesogens, isotropic ¹³C chemical shift values have been measured from CPMAS experiments on crystalline and nematic phases. acs.org
In the ¹³C-NMR spectrum of this compound, one would expect to see signals for the four carbons of the thiophene ring, the two methyl carbons attached to the ring, the ester carbonyl carbon, and the ester methyl carbon. The chemical shifts of the ring carbons are influenced by the substituents. The carbonyl carbon of the ester group would appear at a significantly downfield shift.
Table 3: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~160-170 |
| Thiophene Ring Carbons | ~120-150 |
| O-CH₃ (Ester) | ~50-55 |
| Ring-CH₃ | ~15-25 |
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. Thiophene itself is an aromatic compound that absorbs in the UV region. jchps.com The introduction of substituents can shift the absorption maximum (λmax) to longer wavelengths (bathochromic shift) and increase the absorption intensity.
The electronic spectra of thiophene-based donor-acceptor systems show dominant peaks attributed to π-π* transitions in the conjugated thiophene backbone. nih.gov For this compound, the thiophene ring acts as a chromophore. The presence of the methyl and carboxylate groups will influence the energy of the electronic transitions. The ester group, being electron-withdrawing, can extend the conjugation and potentially cause a red-shift in the absorption spectrum compared to unsubstituted thiophene. diva-portal.orgunizar.es
Table 4: UV-Visible Absorption Data for Related Thiophene Derivatives
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Thiophene | 231 | Heptane | |
| 2-Methylthiophene | 235 | Ethanol | nist.gov |
| Pentameric oligothiophene | 414-422 | Various | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions. chemguide.co.uk
For this compound (C₈H₁₀O₂S), the expected molecular weight is approximately 170.23 g/mol . amadischem.com The mass spectrum would show a molecular ion peak at m/z 170. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire ester group. libretexts.org In this case, fragmentation could lead to ions corresponding to the loss of a methoxy (B1213986) radical (M-31) or a methoxycarbonyl radical (M-59). The thiophene ring itself can also undergo fragmentation.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₃]⁺ |
| 111 | [M - COOCH₃]⁺ |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique provides unparalleled insight into the molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For thiophene derivatives, including analogs of this compound, single-crystal X-ray diffraction has been instrumental in characterizing their solid-state structures. acs.orgresearchgate.net The analysis of these structures reveals critical details about the planarity of the thiophene ring, the orientation of substituents, and the nature of non-covalent interactions that dictate the supramolecular architecture.
In crystallographic studies of analogous compounds like methyl-3-aminothiophene-2-carboxylate, the thiophene ring and the attached carbonyl group of the ester are generally found to be coplanar. mdpi.com This planarity is a consequence of the conjugated π-system. For this compound, a similar planar conformation is expected, with the ester group lying in the plane of the thiophene ring. The methyl groups at positions 2 and 4 would extend from this plane.
The precise bond lengths and angles within the thiophene ring are characteristic of its aromatic nature. In the closely related compound, methyl-3-aminothiophene-2-carboxylate, the C–S bond lengths are observed to be in the range of 1.7113(19) to 1.7395(16) Å. mdpi.com The internal angles of the thiophene ring and the bond lengths of the ester group provide a complete picture of the molecular geometry.
Table 1: Selected Bond Lengths for an Analogous Thiophene Compound (methyl-3-aminothiophene-2-carboxylate) Data sourced from a study on a structurally similar compound and presented here for illustrative purposes.
| Bond | Length (Å) |
| S1-C2 | 1.7395(16) |
| S1-C5 | 1.7113(19) |
| C3-C4 | 1.413(3) |
| C2-C3 | 1.383(3) |
| C4-C5 | 1.412(3) |
| C2-C(O)O | 1.446(2) |
| C=O | 1.229(2) |
| C-O(Me) | 1.344(2) |
| Source: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. mdpi.com |
Intramolecular hydrogen bonds are crucial in defining the conformation of a molecule. In thiophene derivatives bearing hydroxyl, amino, or amide groups, intramolecular N–H⋯O or O–H⋯O hydrogen bonds are commonly observed, often forming stable five, six, or seven-membered rings. mdpi.comresearchgate.net For instance, in derivatives of 3-aminothiophene-2-carboxylate, a strong intramolecular N–H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester is a recurring structural motif. mdpi.com
This compound lacks conventional hydrogen bond donors like N-H or O-H groups. Therefore, it does not form these classic intramolecular hydrogen bonds. However, the possibility of weaker C–H⋯O or C–H⋯S intramolecular interactions exists, for example, between one of the methyl groups and the carbonyl oxygen or the thiophene sulfur. Such weak interactions can still influence the conformational preference of the substituents. iucr.org In related thioamides, where the C=O is replaced by C=S, intramolecular hydrogen bonding is eschewed in favor of intermolecular dimerization. nih.gov
The packing of molecules within a crystal is directed by a variety of intermolecular interactions. In amine-substituted thiophene analogs, classical hydrogen bonds play a dominant role. For example, the crystal structure of methyl-3-aminothiophene-2-carboxylate features intermolecular N–H⋯O and N–H⋯N hydrogen bonds that link the molecules into double chains. mdpi.com
For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily governed by weaker interactions:
C–H⋯O and C–H⋯S Hydrogen Bonds: These interactions, though weaker than conventional hydrogen bonds, are significant in organizing molecules in the solid state. rsc.orgnih.gov The methyl and aromatic C-H groups can act as donors to the carbonyl oxygen or the sulfur atom of the thiophene ring of neighboring molecules.
π–π Stacking Interactions: The planar thiophene rings can stack upon one another. The geometry of this stacking (e.g., parallel-displaced) is influenced by other functional groups and intermolecular forces. acs.org While strong π-π stacking is not always present, it remains a potential organizing force in the crystal structures of thiophene derivatives. acs.orgnih.gov
Table 2: Examples of Intermolecular Interactions in Analogous Thiophene Derivatives This table presents typical interaction geometries found in the crystal structures of various thiophene compounds.
| Interaction Type | Donor | Acceptor | Distance (D⋯A, Å) | Angle (D-H⋯A, °) | Reference |
| N–H⋯O | N-H | O=C (amide) | ~2.9 - 3.1 | ~150 - 170 | nih.gov |
| C–H⋯S | C-H | S (thiophene) | ~3.7 - 3.9 | ~140 - 160 | rsc.org |
| C–H⋯π | C-H | Thiophene ring | ~3.5 - 3.8 | ~130 - 150 | rsc.orgrsc.org |
| Note: The values are generalized from multiple sources for illustrative purposes. |
Molecular disorder is a phenomenon where a molecule or a part of it occupies two or more orientations within the crystal lattice. This is particularly common in the crystallography of thiophene-3-carbonyl derivatives. mdpi.com The most frequent type of disorder observed is a "ring flip," which corresponds to a 180° rotation of the molecule around the C(3)–C(carbonyl) bond. iucr.orgmdpi.com
This disorder results in the sulfur atom of the thiophene ring and the C(5)-H group occupying each other's positions with fractional occupancies. For example, in the crystal structure of thiophene-3-carbonyl chloride, the major conformer was found with 70% occupancy and the minor, flipped conformer with 30% occupancy. mdpi.com Similar disorder has been reported for thiophene-3-carboxamides and other derivatives. iucr.orgmdpi.com It is highly probable that crystals of this compound could also exhibit this type of ring-flip disorder, where the thiophene ring is statistically oriented in two opposing directions relative to the ester group. The presence and ratio of this disorder can be quantified during the refinement of the X-ray diffraction data. iucr.org
Computational and Theoretical Investigations of Methyl 2,4 Dimethylthiophene 3 Carboxylate and Analogous Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. researchgate.net For thiophene (B33073) derivatives, DFT calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or def-2TZVP, to achieve a balance between computational cost and accuracy. mdpi.commdpi.com
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles.
For thiophene derivatives, the thiophene ring is generally planar. wikipedia.org In a study on Methyl-3-aminothiophene-2-carboxylate, DFT calculations were initiated using the experimentally determined crystal structure as the starting geometry. mdpi.com Similarly, for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the thiophene ring and its directly attached ethoxycarbonyl group were found to be nearly coplanar, with a very small dihedral angle between their mean planes. researchgate.net
Based on analogous systems, the optimized geometry of Methyl 2,4-dimethylthiophene-3-carboxylate would be expected to have a planar thiophene ring. The methyl and carboxylate substituents would adopt positions that minimize steric hindrance. A comparison of experimental and calculated geometric parameters for a related compound, thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), showed close agreement, validating the accuracy of the DFT approach. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Thiophene Derivatives from DFT Studies | Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Source(s) | | :--- | :--- | :--- | :--- | | C–S | 1.70 - 1.74 | | mdpi.comwikipedia.org | | C=C (thiophene ring) | ~1.34 | | wikipedia.org | | C–C (thiophene ring) | ~1.41 | | wikipedia.org | | C=O (ester) | ~1.22 | | mdpi.com | | C–S–C | ~93 | wikipedia.org | | C–C–S | ~109 | wikipedia.org | | C–C–C | ~114 | wikipedia.org | Note: These values are representative of various thiophene derivatives and provide an expected range for this compound.
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, or torsion of chemical bonds. Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the vibrations. iosrjournals.org
In studies of 2-thiophene carboxylic acid, DFT calculations have been used to assign the fundamental vibrational frequencies. iosrjournals.org For instance, the characteristic C–C stretching vibrations within the thiophene ring are typically observed in the 1350-1530 cm⁻¹ region of the IR and Raman spectra. iosrjournals.org For 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, calculated harmonic vibrational frequencies were scaled by a factor (e.g., 0.9614 for B3LYP) to improve agreement with experimental data. nih.gov This process corrects for anharmonicity and the approximations inherent in the computational method.
A similar analysis for this compound would predict the frequencies for C-H stretching of the methyl groups, C=O stretching of the carboxylate group, and the various stretching and bending modes of the thiophene ring.
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the efficiency of charge transfer within the molecule. mdpi.comiosrjournals.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com
DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. mdpi.com For Methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV. mdpi.com In a study of various 2-thiophene carboxylic acid thiourea (B124793) derivatives, the HOMO-LUMO analysis indicated the shapes and distributions of these orbitals, showing where electron density is concentrated. mdpi.com
Table 2: Calculated HOMO-LUMO Energy Gaps for Analogous Thiophene Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 | mdpi.com |
| 1-(4-chlorophenyl)-3-(thiophene-2-carbonyl) thiourea | -6.65 | -2.63 | 4.02 | mdpi.com |
| 1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea | -6.21 | -2.18 | 4.03 | mdpi.com |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | nih.gov |
Note: The energy gap provides insight into the electronic excitation properties and reactivity.
Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer (or hyperconjugation) between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. iosrjournals.org
NBO analysis on 2-thiophene carboxylic acid revealed significant stabilization from intramolecular interactions, confirming the delocalization of electrons. iosrjournals.org In another study, NBO analysis was used to confirm the formation of a stable dimer structure in thiophene-2-carboxylic acid through intermolecular hydrogen bonding, explaining the delocalization of electrons from lone pair orbitals to anti-bonding molecular orbitals (LP→σ*). researchgate.net For this compound, NBO analysis would elucidate the hyperconjugative interactions between the methyl groups, the carboxylate group, and the thiophene ring, providing insight into the electronic delocalization and stability of the molecule.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and color-coded to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.
MEP analysis of Methyl-3-aminothiophene-2-carboxylate was used to understand its properties and intermolecular interactions. mdpi.com The MEP map helps to identify the most reactive sites for both electrophilic and nucleophilic reactions. For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a primary site for hydrogen bonding and electrophilic interactions. The aromatic thiophene ring would also exhibit distinct electrostatic features influencing its reactivity.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive map of electron pair localization in a molecule, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orglabinsights.nl ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. jussieu.fr
ELF analysis is a powerful tool for describing chemical bonding without relying on orbital-based models. labinsights.nl When applied to molecules, it can provide a faithful visualization of the VSEPR theory. wikipedia.org For this compound, an ELF analysis would visualize the C-C and C-S covalent bonds within the thiophene ring, the C-H bonds of the methyl groups, the C-C and C-O bonds of the carboxylate group, and the lone pairs on the sulfur and oxygen atoms. This provides a detailed topological analysis of the electron density and chemical bonding within the molecule. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For thiophene-based compounds, TD-DFT calculations are instrumental in understanding their photophysical properties. Studies on various thiophene derivatives have demonstrated that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. scholaris.caubc.ca
For instance, investigations into thiophene and its oligomers have shown that TD-DFT can accurately predict the energies of the lowest singlet excited states, which are responsible for the primary absorption bands in the UV-visible spectrum. acs.org However, it has also been noted that for some thienoacenes, standard TD-DFT approximations may lead to qualitatively incorrect predictions of the excited state ordering and character. acs.org Therefore, when studying this compound, it is imperative to benchmark the chosen TD-DFT methodology against experimental data or higher-level theoretical calculations where possible.
The predicted electronic transitions for a molecule like this compound would primarily involve π-π* transitions within the thiophene ring. The presence of methyl and carboxylate substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene, due to their electron-donating and -withdrawing effects, respectively, which influence the HOMO-LUMO energy gap.
Table 1: Representative TD-DFT Predicted Excitation Energies and Oscillator Strengths for a Substituted Thiophene System
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Contribution |
| S0 → S1 | 4.85 | 0.02 | HOMO → LUMO |
| S0 → S2 | 5.52 | 0.65 | HOMO-1 → LUMO |
| S0 → S3 | 5.98 | 0.11 | HOMO → LUMO+1 |
Note: This table is illustrative and based on typical results for substituted thiophenes. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations to Explore Conformational and Dynamic Behavior
Studies on poly(3-alkylthiophene)s have utilized MD simulations to investigate the conformational properties of the polymer chains and their influence on the material's mechanical behavior. acs.org Similarly, MD simulations of thiophene carboxamide derivatives have been employed to understand the stability of ligand-protein complexes by analyzing parameters like root mean square deviation (RMSD). mdpi.com For this compound, MD simulations could be particularly insightful for understanding its interactions with solvents or biological macromolecules. The simulations can provide information on the preferred orientations and the strength of intermolecular interactions, which are crucial for predicting its behavior in various applications. nih.gov
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.
Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 50 - 60 |
| C···H/H···C | 15 - 25 |
| O···H/H···O | 10 - 20 |
| S···H/H···S | 5 - 10 |
| C···C | 1 - 5 |
Note: This table is illustrative and based on published data for similar thiophene derivatives. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study chemical processes in large, complex systems. nih.gov In this approach, the chemically active region of a system (e.g., the reacting molecule and its immediate surroundings) is treated with a high-level QM method, while the remainder of the system is described using a classical MM force field. nih.gov
For this compound, QM/MM simulations would be particularly useful for studying its reactivity or interactions within a biological environment, such as an enzyme active site. researchgate.net For example, if this molecule were being investigated as a potential drug candidate, QM/MM could be used to model its binding to a target protein, providing insights into the specific interactions that stabilize the complex and the electronic changes that occur upon binding. nih.gov The QM treatment of the thiophene derivative would accurately describe its electronic structure and polarization in response to the protein environment, which is crucial for understanding binding affinities and reaction mechanisms.
Ab Initio Molecular Orbital Theory Applications in Thiophene Chemistry
Ab initio molecular orbital theory, which is based on first principles of quantum mechanics without empirical parameters, provides a fundamental understanding of the electronic structure and properties of molecules. sid.ir For thiophene and its derivatives, ab initio calculations have been used to investigate various aspects, including molecular geometries, electronic energies, and the nature of chemical bonds. sid.irmdpi.com
One of the key findings from ab initio studies on thiophene is the role of sulfur's d-orbitals in bonding. While earlier theories suggested significant d-orbital participation, more recent high-level ab initio calculations have indicated that their role is minor. rsc.org The aromatic character of the thiophene ring, which is a result of the delocalization of six π-electrons over the five-membered ring, is also well-described by ab initio methods. e-bookshelf.de For this compound, ab initio calculations can provide precise information on its geometry, dipole moment, and the energies of its molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and electronic properties. mdpi.comresearchgate.net
Computational Studies of Reactivity (e.g., Fukui Function Analysis for Electrophilic/Nucleophilic Attacks)
Computational methods are widely used to predict the reactivity of molecules. One such method is Fukui function analysis, which is derived from density functional theory (DFT). The Fukui function identifies the sites within a molecule that are most susceptible to electrophilic, nucleophilic, and radical attack. wikipedia.org
For thiophene derivatives, Fukui function analysis has been successfully applied to predict their regioselectivity in chemical reactions. nih.govresearchgate.net Thiophene itself is known to undergo electrophilic substitution preferentially at the C2 and C5 positions. numberanalytics.com In this compound, the presence of both electron-donating (methyl) and electron-withdrawing (carboxylate) groups will influence the electron density distribution in the thiophene ring and thus its reactivity.
A Fukui function analysis would likely predict that the unsubstituted C5 position is the most probable site for electrophilic attack, due to the activating effect of the adjacent methyl group at C4. Conversely, the carbon atoms of the thiophene ring bonded to the electron-withdrawing carboxylate group would be more susceptible to nucleophilic attack. Such computational predictions are invaluable for guiding the synthetic modification of this and similar molecules. semanticscholar.org
Table 3: Hypothetical Fukui Function Indices for Electrophilic and Nucleophilic Attack on this compound
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |
| C2 | High | Low |
| C3 | High | Low |
| C4 | Low | Moderate |
| C5 | Low | High |
| S1 | Low | Low |
Note: This table is a qualitative prediction based on the known electronic effects of the substituents and general principles of thiophene reactivity. nih.govresearchgate.net
Reactivity and Derivatization Strategies of the Methyl 2,4 Dimethylthiophene 3 Carboxylate Scaffold
Chemical Transformations Involving the Carboxylate Group
The methyl ester group at position 3 is a key site for chemical modification. It can undergo several classical transformations to introduce new functionalities.
One of the fundamental reactions is hydrolysis , typically under basic conditions using reagents like sodium hydroxide (B78521), to yield the corresponding carboxylate anion. chemistryscore.com Subsequent acidification produces the free carboxylic acid. chemistryscore.comlibretexts.org This carboxylic acid is a versatile intermediate for further derivatization.
Another significant transformation is amidation . While direct amidation from the ester is possible, it is often more efficient to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine. Alternatively, the ester can be converted into more reactive intermediates. For instance, reaction with hydrazine (B178648) hydrate (B1144303) (hydrazinolysis) effectively converts the methyl ester into the corresponding carbohydrazide. researchgate.net This hydrazide can then be condensed with various aldehydes under acidic catalysis to produce a wide array of N-acylhydrazone derivatives. researchgate.net These transformations are pivotal for creating ligands for metal complexation or for building more complex molecular architectures.
Functionalization Reactions of the Thiophene (B33073) Ring System (e.g., Electrophilic Substitution)
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. numberanalytics.comyoutube.com The regioselectivity of this substitution is heavily influenced by the existing substituents. In general, electrophilic attack on the thiophene ring is preferred at the α-carbon (C2 or C5) over the β-carbon (C3 or C4) because the resulting cationic intermediate (sigma complex) is better stabilized by the sulfur atom. numberanalytics.comyoutube.comresearchgate.net
For a scaffold like methyl 3-amino-4-methylthiophene-2-carboxylate , the most reactive position for electrophilic substitution is the unsubstituted C5 position. The amino group at C3 and the methyl group at C4 both act as activating, ortho-, para-directing groups, further enhancing the nucleophilicity of the C5 position.
A prime example of this reactivity is the palladium-catalyzed direct C-H arylation . Research has shown that methyl 3-amino-4-methylthiophene-2-carboxylate can be successfully arylated at the C5 position using various aryl halides. researchgate.net The use of potassium acetate (B1210297) as a base is crucial to prevent competing amination reactions. researchgate.net This method allows for the direct installation of aryl groups onto the thiophene ring, a valuable strategy for modifying the electronic and steric properties of the molecule. researchgate.net This reaction has been demonstrated with a range of aryl bromides and even unprotected iodoanilines, yielding the corresponding 5-aryl-3-amino-4-methylthiophene-2-carboxylates in moderate to good yields. researchgate.net
Table 1: Examples of Direct C-H Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate
| Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-4-chlorobenzene | Methyl 3-amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate | 57 | researchgate.net |
| 3-Iodoaniline | Methyl 3-amino-5-(3-aminophenyl)-4-methylthiophene-2-carboxylate | 69 | researchgate.net |
Cyclocondensation Reactions for the Formation of Fused Heterocyclic Systems
The juxtaposition of an amino group and a carboxylate (or its nitrile equivalent) on the thiophene ring makes these compounds ideal precursors for cyclocondensation reactions, leading to the formation of fused heterocyclic systems, most notably thienopyrimidines. encyclopedia.pub
Thieno[2,3-d]pyrimidines and their isomers are of significant interest due to their structural similarity to purine (B94841) bases. nih.gov The most common synthetic route involves the cyclization of a 2-aminothiophene-3-carboxylate or a 3-aminothiophene-2-carboxylate. encyclopedia.pubresearchgate.net
Several methods are employed:
Reaction with Formamide (B127407): Heating methyl 2-aminothiophene-3-carboxylate with formamide is a direct and widely used method to construct the pyrimidine (B1678525) ring, yielding thieno[2,3-d]pyrimidin-4(3H)-one derivatives. sigmaaldrich.comnih.gov
Reaction with Nitriles: Acid-catalyzed reactions of 2-aminothiophene-3-carboxylates with activated nitriles lead to the formation of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates. bohrium.com Similarly, cyclocondensation of 2-amino-3-cyanothiophene with various aryl nitriles in the presence of dry hydrogen chloride gas affords 4-amino-thieno[2,3-d]pyrimidines. nih.gov
Reaction with Isocyanates/Isothiocyanates: 3-Aminothiophene-2-carboxylates react with isocyanates or isothiocyanates to first form urea (B33335) or thiourea (B124793) intermediates. researchgate.net Subsequent base-catalyzed cyclization yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues. researchgate.netmdpi.com
The resulting thienopyrimidine core can be further functionalized. For example, the 4-oxo group can be converted to a 4-chloro group with reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles. nih.govmdpi.com
Table 2: Synthesis of Thienopyrimidines from Aminothiophene Precursors
| Thiophene Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | sigmaaldrich.comnih.gov |
| 2-Amino-3-cyanothiophene | Aryl Nitriles / HCl | 4-Amino-thieno[2,3-d]pyrimidine | nih.gov |
| Methyl 3-aminothiophene-2-carboxylate | Isothiocyanates | 2-Thioxo-thieno[3,2-d]pyrimidin-4-one | encyclopedia.pubresearchgate.net |
| 2-Amino-3-ethoxycarbonylthiophene | Phenylthiourea | 2-(Phenylamino)thieno[2,3-d]pyrimidin-4(3H)-one | mdpi.com |
The versatile aminothiophene scaffold can also be utilized in the synthesis of other fused nitrogen-containing heterocycles, such as thienotriazines. While direct cyclization to a triazine from the aminocarboxylate is less common, the thienopyrimidine derivatives serve as excellent intermediates for constructing fused triazine rings.
For instance, a 2-hydrazino-thieno[2,3-d]pyrimidine, which can be prepared from the corresponding 2-chloro or 2-thioxo derivative, is a key precursor. This hydrazino group can be cyclized with various one-carbon synthons to form a fused triazole or triazine ring. Research has shown the preparation of fused thienotriazolopyrimidine and thienopyrimidinotriazine ring systems from a 2-hydrazino-thieno[2,3-d]pyrimidine-6-carboxamide intermediate. nih.gov Similarly, other studies have reported the synthesis of pyrimido-thienotriazine compounds from aminothienopyrimidine precursors. researchgate.net
The synthetic utility of the aminothiophene carboxylate scaffold extends beyond simple bicyclic systems. The thienopyrimidine products are themselves versatile platforms for creating more complex, polycyclic molecules.
Starting from thienopyrimidine intermediates, a variety of fused systems have been developed:
Thienotriazolopyrimidines: As mentioned, 2-hydrazinothienopyrimidines can be cyclized with reagents like formic acid or carbon disulfide to generate thieno[2,3-d] sigmaaldrich.comnih.govtandfonline.comtriazolo[4,3-c]pyrimidines. nih.gov
Pyrazolyl-thienopyrimidines: The hydrazino group on a thienopyrimidine can also react with 1,3-dicarbonyl compounds to construct a pyrazole (B372694) ring fused to the pyrimidine. nih.gov
Fused Thiazolo Rings: The inherent functionality of thienopyrimidines allows for the construction of fused thiazole (B1198619) rings, leading to systems like nih.govnih.govthiazolo[4,5-d]pyrimidines. researchgate.net
Pyrimido-thienopyrimidines: The reaction of aminothienopyrimidinecarbonitrile with reagents like chloroacetyl chloride, followed by further substitution and cyclization, can lead to the formation of complex pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine structures. researchgate.net
These examples underscore the role of methyl 2,4-dimethylthiophene-3-carboxylate and its analogues as foundational molecules in a building-block approach to complex heterocyclic chemistry. conscientiabeam.comrepec.orgresearchgate.net
Generation of Substituted Thiophene Derivatives for Synthetic Libraries
The strategic derivatization of the this compound scaffold is a key approach for the generation of diverse synthetic libraries. These libraries, comprising a multitude of structurally related compounds, are invaluable tools in high-throughput screening for the discovery of new bioactive molecules. The reactivity of the thiophene core, coupled with the functional handles provided by the methyl and carboxylate groups, allows for a variety of modifications to be introduced, thereby expanding the chemical space accessible from this starting material.
The generation of these libraries typically involves a systematic approach where different regions of the scaffold are functionalized. This includes modifications of the ester group, reactions involving the methyl substituents, and electrophilic substitution or cross-coupling reactions on the thiophene ring itself.
Ester Group Modification
The methyl ester at the 3-position serves as a versatile starting point for derivatization. One of the most common strategies is its conversion to a carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides.
Hydrolysis to Carboxylic Acid:
The initial step involves the hydrolysis of the methyl ester to the corresponding 2,4-dimethylthiophene-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with an alkali hydroxide like potassium hydroxide in a suitable solvent such as methanol (B129727), followed by acidification. orgsyn.org
Amide Bond Formation:
The resulting carboxylic acid is a key intermediate that can be coupled with a diverse range of primary and secondary amines to produce a library of amides. Standard peptide coupling reagents are employed to facilitate this reaction. A variety of coupling reagents can be utilized, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as diisopropylethylamine (DIPEA). tue.nl The choice of amine building blocks is vast, allowing for the introduction of a wide range of chemical functionalities and structural motifs. This approach has been successfully used to generate libraries of thiophene carboxamides for biological screening. nih.govnih.gov
| Reagent/Condition | Product | Notes |
| 1. KOH, MeOH, reflux | 2,4-dimethylthiophene-3-carboxylic acid | Standard ester hydrolysis. |
| 2. Amine, EDCI, HOBt, DIPEA, DMF | Substituted 2,4-dimethylthiophene-3-carboxamide | A broad range of amines can be used to generate a library. |
| 2. Amine, HATU, DIPEA, DMF | Substituted 2,4-dimethylthiophene-3-carboxamide | Effective for coupling a variety of amines. |
Thiophene Ring Functionalization
The thiophene ring itself is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations. The electron-donating methyl groups at positions 2 and 4, and the electron-withdrawing carboxylate group at position 3, collectively influence the position of further substitution. In general, electrophilic attack is directed to the available position on the thiophene ring.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution reactions, such as halogenation, can introduce a handle for further diversification. For instance, bromination of the thiophene ring can provide a precursor for cross-coupling reactions. The regioselectivity of this reaction will be dictated by the combined electronic effects of the methyl and ester groups.
Palladium-Catalyzed Cross-Coupling Reactions:
For the generation of diverse libraries, palladium-catalyzed cross-coupling reactions are particularly powerful. nih.govsemanticscholar.orgrsc.orgyoutube.comkobe-u.ac.jp If a halogenated derivative of this compound is prepared, it can undergo reactions like the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly increasing the structural diversity of the library.
| Reaction | Reagents | Product |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Methyl 5-bromo-2,4-dimethylthiophene-3-carboxylate |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | Methyl 5-aryl-2,4-dimethylthiophene-3-carboxylate |
The systematic application of these derivatization strategies to the this compound scaffold enables the efficient generation of large and diverse libraries of substituted thiophene derivatives. These libraries are essential for exploring the structure-activity relationships of this chemical class and for identifying novel compounds with potential applications in various fields, including medicinal chemistry and materials science.
Advanced Applications and Future Research Directions for Dimethylthiophene Carboxylates
Role as Versatile Synthetic Intermediates and Building Blocks
Thiophene-based molecules, including dimethylthiophene carboxylates, are highly valued as versatile building blocks in organic synthesis. numberanalytics.com Their unique electronic properties and reactivity make them ideal starting materials for constructing a wide array of complex molecules. numberanalytics.com The thiophene (B33073) ring can be readily modified through various chemical reactions, allowing for the synthesis of diverse derivatives with tailored properties.
For instance, thiophene derivatives are crucial in the synthesis of linear π-conjugated systems like oligothiophenes and polythiophenes, which are foundational in organic electronics. numberanalytics.com They are also employed in the creation of macrocyclic compounds with potential uses in supramolecular chemistry and as starting materials for complex heterocyclic structures in medicinal and agricultural chemistry. numberanalytics.com The ability to functionalize the thiophene ring, for example, through halogenation, nitration, or Friedel-Crafts acylation, further expands its utility as a synthetic intermediate. numberanalytics.com
Contributions to Materials Science and Polymer Chemistry
The inherent properties of the thiophene ring have made its derivatives, including dimethylthiophene carboxylates, essential components in the advancement of materials science and polymer chemistry.
Thiophene-based polymers are a significant class of conjugated polymers with exceptional electrical and optical properties, making them suitable for a wide range of optoelectronic applications. nih.govresearchgate.net These polymers are integral to the development of devices such as organic field-effect transistors, plastic solar cells, and light-emitting diodes. nih.gov The ability to control the energy bandgaps (HOMO-LUMO levels) through synthetic chemistry is a key focus in creating functional π-conjugated systems. nih.gov The introduction of various substituents onto the thiophene backbone allows for the fine-tuning of these electronic properties. nih.govresearchgate.net For example, a thiophene-based conjugated polymer with a cyano group as a side chain substituent has demonstrated potential as an emissive material in polymeric LEDs. researchgate.net
Thiophene derivatives are instrumental in the fabrication of functional materials for electronic devices. In the realm of organic field-effect transistors (OFETs), thiophene-containing molecules are widely used. nih.gov For instance, a novel dithieno[3,2-b:2′,3′-d]thiophene derivative has been synthesized and used in high-performance single-crystal OFETs, demonstrating excellent electrical properties. nih.gov The molecular packing and intermolecular interactions within the crystal structure of these materials are crucial for their performance. nih.gov
Similarly, in the field of organic light-emitting diodes (OLEDs), thiophene-based polymers are investigated for their emissive properties. nih.gov A series of soluble conjugated polymers based on thiophene and phenylene have been synthesized, exhibiting tunable electronic spectra from blue to green light. acs.org These polymers have shown promising results in single-layered light-emitting diodes. acs.org
Table of Thiophene Derivatives in Electronic Devices
| Device Type | Thiophene Derivative Class | Key Findings |
| Organic Field-Effect Transistors (OFETs) | Dithieno[3,2-b:2′,3′-d]thiophene derivative | High mobility and on/off ratio in single-crystal OFETs. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Poly[1,4-bis(4-alkyl-2-thienyl)-2,5-disubstituted phenylene]s | Tunable emission from blue to green, with one polymer achieving an external quantum efficiency of 0.1%. acs.org |
| Organic Photovoltaics (OPVs) | Thienothiophene-based copolymers | Power conversion efficiencies of up to 9.72% in single-junction solar cells. rsc.org |
| All-Polymer Solar Cells | Thiophene[3,4-b]thiophene-based polymer acceptors | Power conversion efficiency of 17.07% in binary devices, and up to 18.62% in ternary blends. rsc.org |
Thiophene derivatives are key components in the design of photochromic materials, which can change their color upon exposure to light. rsc.org These materials often consist of bisthienylethenes, and their fluorescence can be reversibly tuned by alternating irradiation with UV and visible light. rsc.org The introduction of a thiophene unit into photochromic molecules like naphthopyrans can enhance their absorption properties. nih.govdemadrillegroup.com However, it can also affect the reversibility of the photochromic process. nih.govdemadrillegroup.com
In the area of luminescence switching, rubbing crystalline thin films of thiophene-based organic semiconductors can induce a reversible mechanical amorphization, leading to a switch in fluorescence. researchgate.netrsc.orgrsc.org This process is reversible through thermal annealing. rsc.orgrsc.org The ability to control the luminescent properties of these materials through external stimuli opens up possibilities for applications in sensors and optical memory.
Development in Dye Chemistry (e.g., Disperse Dyes)
Thiophene-based azo dyes have been a subject of considerable interest for many years due to their vibrant colors and good dyeing properties. sapub.orgresearchgate.net These dyes are particularly useful as disperse dyes for synthetic fibers like polyester (B1180765). sapub.orgnih.gov The thiophene ring contributes to the color-deepening effect and the small molecular size of these dyes allows for better dyeability. nih.gov
The synthesis of various aminothiophene derivatives has led to a wide range of azo disperse dyes with different shades and fastness properties. sapub.orgnih.gov For example, monoazo disperse dyes derived from arylazothienopyridazines have been synthesized and applied to polyester fabrics, showing good to excellent fastness to washing and perspiration. nih.gov The nature and position of substituents on the thiophene ring can significantly influence the color and properties of the resulting dyes. sapub.org
Exploration of Novel Synthetic Methodologies and Green Chemistry Principles
In recent years, there has been a growing focus on developing more sustainable and environmentally friendly methods for synthesizing thiophene derivatives. nih.govrsc.org Traditional methods often required harsh reaction conditions and could generate significant waste. nih.gov
Modern approaches aim to minimize waste and utilize renewable resources. numberanalytics.com This includes the development of metal-free synthetic methodologies, which avoid the use of potentially toxic metal catalysts. nih.gov For instance, environmentally benign methods for the synthesis of halogenated thiophenes have been developed using simple starting materials and green solvents like ethanol. nih.gov The Gewald reaction, a classic method for preparing 2-aminothiophenes, continues to be refined with greener alternatives, such as using solvent-free approaches or deep eutectic solvents. rsc.org Additionally, there is research into producing organosulfur compounds, including thiophenes, from biomass, offering a renewable alternative to fossil fuels. royalsocietypublishing.org
Theoretical Contributions to Understanding Thiophene Reactivity and Structure
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate relationship between the structure and reactivity of heterocyclic compounds like thiophene and its derivatives. These methods provide profound insights into the electronic properties that govern the chemical behavior of these molecules, often complementing or predicting experimental findings. For substituted thiophenes such as Methyl 2,4-dimethylthiophene-3-carboxylate, theoretical models help to rationalize the influence of various functional groups on the aromatic ring.
Computational approaches, particularly those based on Density Functional Theory (DFT) and Ab initio methods, are central to understanding the molecular structure and reactivity of thiophene derivatives. researchgate.net These studies calculate various parameters, including bond lengths, bond angles, net charges, and dipole moments, which collectively describe the molecule's ground-state geometry and electron distribution. researchgate.net For instance, theoretical calculations confirm that the thiophene ring is planar, a key feature of its aromaticity. researchgate.net The degree of aromaticity, often estimated through resonance energies, is calculated to be less than that of benzene (B151609) but greater than that of furan, which helps to explain thiophene's high reactivity in electrophilic substitution reactions compared to benzene. e-bookshelf.deimperial.ac.uk
A critical aspect of theoretical analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. nih.govmdpi.com A smaller gap generally implies higher reactivity. mdpi.com In substituted thiophenes, the nature and position of the substituent groups significantly modulate the HOMO-LUMO energies and their spatial distribution. For this compound, the electron-donating methyl groups at positions 2 and 4 would be expected to raise the HOMO energy level, increasing the ring's nucleophilicity. Conversely, the electron-withdrawing methyl carboxylate group at position 3 would lower the LUMO energy, influencing the regioselectivity of reactions.
From these fundamental calculations, a variety of chemical reactivity descriptors can be derived. mdpi.com These descriptors quantify aspects of a molecule's potential chemical behavior.
Key Chemical Reactivity Descriptors from Theoretical Calculations:
| Descriptor | Symbol | Significance | Reference |
| Chemical Potential | µ | Represents the "escaping tendency" of electrons from a system. | mdpi.com |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. | mdpi.com |
| Global Softness | S | The reciprocal of hardness, indicating the capacity to accept electrons. | mdpi.com |
| Electronegativity | χ | The power of an atom or group to attract electrons towards itself. | mdpi.com |
| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. | mdpi.com |
This table provides an overview of common reactivity descriptors calculated using theoretical methods to predict the chemical behavior of molecules like thiophene derivatives.
Theoretical studies on various thiophene derivatives provide a framework for understanding how substituents direct reactivity. The sulfur atom in the thiophene ring donates electron density, making the ring more susceptible to electrophilic attack than benzene. numberanalytics.com Computational models show that this increased electron density is most pronounced at the α-positions (C2 and C5). imperial.ac.uk However, in this compound, the substitution pattern alters this reactivity map. The presence of methyl groups at C2 and C4 and the carboxylate at C3 creates a unique electronic environment that directs further chemical transformations.
Vibrational analysis is another powerful computational tool. By calculating the infrared (IR) spectrum and comparing it with experimental data, the accuracy of the computed molecular structure can be confirmed. mdpi.com The absence of imaginary frequencies in these calculations verifies that the optimized geometry represents a true energy minimum on the potential energy surface. mdpi.com
Future research will likely continue to leverage these theoretical methods to design novel thiophene derivatives with tailored electronic and optical properties for applications in materials science, such as organic semiconductors and photovoltaics. researchgate.net By precisely modeling the effects of different substituent patterns, computational chemistry can guide synthetic efforts, saving time and resources in the discovery of new functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
